2-(benzyloxy)-1-(2-nitrovinyl)naphthalene
Overview
Description
2-(benzyloxy)-1-(2-nitrovinyl)naphthalene is a useful research compound. Its molecular formula is C19H15NO3 and its molecular weight is 305.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.10519334 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of 2-Nitro-1H-Benzo[f]Chromenes : The compound 2-(benzyloxy)-1-(2-nitrovinyl)naphthalene is involved in the synthesis of 2-nitro-1H-benzo[f]chromenes. This process involves a reaction with Mannich bases derived from 2-naphthol, serving as a building block in organic synthesis (Osyanin, Lukashenko, Osipov, & Klimochkin, 2015).
Nitration of Naphthalene : Research on the nitration of naphthalene, a related compound, offers insights into the nitration processes of aromatic compounds. This study could provide context for understanding the chemical behavior and applications of similar compounds like this compound (Vione, Maurino, Minero, & Pelizzetti, 2005).
Separation of Solid Mixture of Naphthalene and Anthracene : Research involving the separation of a solid mixture of naphthalene and anthracene through selective adsorption provides insights into the purification and separation techniques that could be applied to similar naphthalene derivatives (Liu, Lang, & Abrahams, 2011).
Environmental and Atmospheric Studies
- Gas-Phase Reactions of Naphthalene Derivatives : Understanding the kinetics and products of gas-phase reactions of naphthalene derivatives, such as the reactions with OH radicals and N2O5, is crucial for environmental and atmospheric chemistry research. This knowledge could extend to similar compounds like this compound (Atkinson, Arey, Zielińska, & Aschmann, 1987).
Photophysical and Biological Applications
Organotin Compounds for OLEDs : The synthesis and photophysical characterization of organotin compounds derived from Schiff bases, which include naphthalene derivatives, are significant for applications in organic light-emitting diodes (OLEDs). This suggests potential applications for related compounds in electronic and photonic devices (García-López et al., 2014).
Reduction of Aromatic Nitro Compounds : Research on the reduction of aromatic nitro compounds, including 1- and 2-nitronaphthalene, with phosphine reveals insights into chemical reduction processes that could be relevant for the manipulation and transformation of this compound (Bellaart, 1965).
Naphthalene Dioxygenase Reactions : The study of naphthalene dioxygenase from Pseudomonas sp. and its oxidation reactions with naphthalene derivatives can provide insights into biotechnological applications, including bioremediation and biosynthesis involving naphthalene-based compounds (Lee & Gibson, 1996).
Nitroaromatics as Potential Anticancerous Drugs : The synthesis and evaluation of nitroaromatics, including naphthalene derivatives, for their potential as anticancerous drugs highlight the biological and medicinal importance of these compounds (Shabbir et al., 2015).
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-2-phenylmethoxynaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-20(22)13-12-18-17-9-5-4-8-16(17)10-11-19(18)23-14-15-6-2-1-3-7-15/h1-13H,14H2/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUECMXURWBAOJZ-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C/[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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